molecular formula C21H23ClN4OS B303551 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B303551
M. Wt: 415 g/mol
InChI Key: CFXPJRNSZFFEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in lab experiments is its high purity and yield. However, its mechanism of action is not fully understood, which can limit its use in certain studies. Additionally, more research is needed to determine its potential side effects and toxicity in humans.

Future Directions

Include investigating its potential use in combination with other drugs for cancer treatment and studying its effects on other viral infections and inflammatory diseases.

Synthesis Methods

The synthesis of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of tert-butyl 6-(5-chloropyridin-2-ylamino)thieno[2,3-b]quinoline-2-carboxylate with ammonia in the presence of a palladium catalyst. This method has been reported to have a high yield and purity of the desired product.

Scientific Research Applications

3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antiviral, and anti-inflammatory properties.

properties

Product Name

3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Molecular Formula

C21H23ClN4OS

Molecular Weight

415 g/mol

IUPAC Name

3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C21H23ClN4OS/c1-21(2,3)12-4-6-15-11(8-12)9-14-17(23)18(28-20(14)25-15)19(27)26-16-7-5-13(22)10-24-16/h5,7,9-10,12H,4,6,8,23H2,1-3H3,(H,24,26,27)

InChI Key

CFXPJRNSZFFEKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=NC=C(C=C4)Cl)N

Canonical SMILES

CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC=C(C=C4)Cl)N

Origin of Product

United States

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